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Compound of Interest

Compound Name:
Methyl 3-aminopyridine-4-

carboxylate

Cat. No.: B145495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 3-
aminopyridine-4-carboxylate, a compound of interest in pharmaceutical and chemical

research. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data

acquisition.

Spectral Data Summary
The following tables summarize the predicted spectral data for methyl 3-aminopyridine-4-
carboxylate (Molecular Formula: C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ). These

predictions are based on established principles of spectroscopy and data from analogous

compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.30 s 1H H-2 (Pyridine)

~7.90 d 1H H-6 (Pyridine)

~6.80 d 1H H-5 (Pyridine)

~5.50 br s 2H -NH₂

3.85 s 3H -OCH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~168.0 C=O (Ester)

~155.0 C-3 (Pyridine)

~150.0 C-6 (Pyridine)

~140.0 C-2 (Pyridine)

~115.0 C-4 (Pyridine)

~110.0 C-5 (Pyridine)

52.5 -OCH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H Stretch (Amine)

3100-3000 Medium C-H Stretch (Aromatic)

2950-2850 Medium C-H Stretch (Alkyl -CH₃)

~1725 Strong C=O Stretch (Ester)

~1620 Strong N-H Bend (Amine)

1600-1450 Medium-Strong
C=C & C=N Stretch (Pyridine

Ring)

~1250 Strong C-O Stretch (Ester)

Table 4: Mass Spectrometry Data
m/z Ion Notes

153.1 [M+H]⁺
Molecular ion peak

(protonated)[1]

152.1 [M]⁺ Molecular ion

121.1 [M-OCH₃]⁺ Loss of methoxy radical

93.1 [M-COOCH₃]⁺ Loss of carbomethoxy radical

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Methyl 3-aminopyridine-4-carboxylate sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

Accurately weigh the sample and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

Gently vortex the mixture to ensure the sample is fully dissolved.

Using a pipette, transfer the solution into the NMR tube, ensuring no solid particles are

present.

Place the NMR tube into the spectrometer's autosampler or manually insert it into the

magnet.

Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument

parameters. Shimming is performed to optimize the magnetic field homogeneity.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Methyl 3-aminopyridine-4-carboxylate sample (solid)

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b145495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr

powder in an agate mortar.

Transfer the finely ground powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Methyl 3-aminopyridine-4-carboxylate sample

Solvent (e.g., methanol, acetonitrile)

Vial

Syringe or autosampler vials

Procedure (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).

Introduce the sample solution into the mass spectrometer's ion source via direct infusion

using a syringe pump or through a liquid chromatography system.

Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule

[M+H]⁺.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

methyl 3-aminopyridine-4-carboxylate.
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Caption: Workflow for the spectral characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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